molecular formula C12H10BrN3O B1433547 N'-(5-Bromopyridin-2-yl)benzohydrazide CAS No. 1706450-51-2

N'-(5-Bromopyridin-2-yl)benzohydrazide

Cat. No.: B1433547
CAS No.: 1706450-51-2
M. Wt: 292.13 g/mol
InChI Key: NIZXQLGUYOMZGH-UHFFFAOYSA-N
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Description

N’-(5-Bromopyridin-2-yl)benzohydrazide is a chemical compound with the molecular formula C12H10BrN3O and a molecular weight of 292.13 g/mol . It is characterized by the presence of a bromine atom attached to the pyridine ring and a benzohydrazide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(5-Bromopyridin-2-yl)benzohydrazide can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with hydrazine hydrate to form 5-bromopyridine-2-carbohydrazide. This intermediate is then reacted with benzoyl chloride to yield N’-(5-Bromopyridin-2-yl)benzohydrazide .

Industrial Production Methods

Industrial production of N’-(5-Bromopyridin-2-yl)benzohydrazide typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromopyridin-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

N’-(5-Bromopyridin-2-yl)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-Bromopyridin-2-yl)benzohydrazide involves its interaction with specific molecular targets. The bromine atom and the benzohydrazide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Chloropyridin-2-yl)benzohydrazide
  • N’-(5-Fluoropyridin-2-yl)benzohydrazide
  • N’-(5-Iodopyridin-2-yl)benzohydrazide

Uniqueness

N’-(5-Bromopyridin-2-yl)benzohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-10-6-7-11(14-8-10)15-16-12(17)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZXQLGUYOMZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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